molecular formula C13H21NO B2780324 N-(4-cyclopentylbutan-2-yl)but-2-ynamide CAS No. 2094675-13-3

N-(4-cyclopentylbutan-2-yl)but-2-ynamide

Cat. No. B2780324
CAS RN: 2094675-13-3
M. Wt: 207.317
InChI Key: ANIUTGJNOHHKNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The chemical compound N-(4-cyclopentylbutan-2-yl)but-2-ynamide, also known as BCT-197, is a promising drug candidate that has been studied in recent years for its potential therapeutic properties. BCT-197 is a potent inhibitor of the inflammasome, a key component of the immune system that plays a role in the development of various inflammatory diseases.

Mechanism of Action

N-(4-cyclopentylbutan-2-yl)but-2-ynamide works by inhibiting the NLRP3 inflammasome, a key component of the immune system that plays a role in the development of various inflammatory diseases. The inflammasome is activated in response to various stimuli, including pathogens, toxins, and cellular damage, and triggers the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). By inhibiting the inflammasome, N-(4-cyclopentylbutan-2-yl)but-2-ynamide can reduce the production of these pro-inflammatory cytokines and thereby reduce inflammation.
Biochemical and Physiological Effects:
N-(4-cyclopentylbutan-2-yl)but-2-ynamide has been shown to effectively reduce inflammation in animal models of various inflammatory diseases. In addition, N-(4-cyclopentylbutan-2-yl)but-2-ynamide has been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-cyclopentylbutan-2-yl)but-2-ynamide is its potent inhibitory activity against the inflammasome, which makes it a promising drug candidate for the treatment of various inflammatory diseases. However, one limitation of N-(4-cyclopentylbutan-2-yl)but-2-ynamide is its relatively complex synthesis method, which may limit its widespread use in research.

Future Directions

There are several future directions for research on N-(4-cyclopentylbutan-2-yl)but-2-ynamide. One direction is to further investigate its therapeutic potential in various inflammatory diseases, including rheumatoid arthritis, gout, and Alzheimer's disease. Another direction is to optimize its synthesis method to make it more accessible for research. Additionally, the development of more selective inflammasome inhibitors may provide new opportunities for the treatment of inflammatory diseases.

Synthesis Methods

The synthesis of N-(4-cyclopentylbutan-2-yl)but-2-ynamide involves several steps, starting with the reaction of 4-cyclopentyl-2-butanone with propargyl bromide to form 4-cyclopentylbut-2-yn-1-ol. The resulting compound is then reacted with N-bromosuccinimide to form the corresponding bromo compound, which is subsequently reacted with sodium azide to form the azido compound. Finally, the azido compound is reacted with propargylamine to form N-(4-cyclopentylbutan-2-yl)but-2-ynamide.

Scientific Research Applications

N-(4-cyclopentylbutan-2-yl)but-2-ynamide has been extensively studied for its potential therapeutic properties in various inflammatory diseases, including rheumatoid arthritis, gout, and Alzheimer's disease. In preclinical studies, N-(4-cyclopentylbutan-2-yl)but-2-ynamide has been shown to effectively inhibit the inflammasome and reduce inflammation in animal models of these diseases.

properties

IUPAC Name

N-(4-cyclopentylbutan-2-yl)but-2-ynamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-3-6-13(15)14-11(2)9-10-12-7-4-5-8-12/h11-12H,4-5,7-10H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIUTGJNOHHKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC(C)CCC1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-cyclopentylbutan-2-yl)but-2-ynamide

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